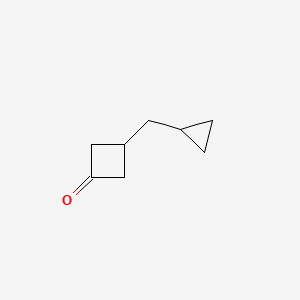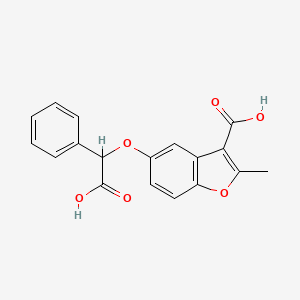
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in reactions such as esterification or amide formation. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents .Applications De Recherche Scientifique
Medicine
In the medical field, this compound shows promise due to its structural similarity to phenylboronic acids, which are known for their potential in drug design and delivery systems . Its boronic acid moiety can be utilized for boron neutron capture therapy, a targeted cancer treatment method .
Agriculture
The boronic acid functional group present in this compound can be valuable in agriculture for developing new pesticides or growth regulators. Boronic acids are known to interact with various biological systems, which could lead to advancements in plant protection and yield enhancement strategies .
Material Science
This compound’s potential applications in material science stem from its ability to form stable complexes with various materials. It could be used in the creation of novel polymers or coatings that require specific interactions at the molecular level .
Environmental Science
In environmental science, the reactivity of boronic acids with diols can be harnessed for the detection of environmental pollutants. The compound could be part of sensors that detect sugars or other polyols in environmental samples .
Biochemistry
Biochemically, the compound could be involved in studying enzyme interactions or as a substrate for enzymatic reactions. Its boronic acid group can form reversible covalent bonds with sugars, which is useful in enzymology and metabolic pathway analysis .
Pharmacology
Pharmacologically, the compound could be explored for its glucose-sensing capabilities due to the boronic acid moiety’s affinity for diols. This property is particularly useful in the development of diabetes treatments, where regulated insulin release is crucial .
Analytical Chemistry
In analytical chemistry, the compound’s boronic acid group can be used to develop new analytical methods. It could be part of chromatographic techniques or sensors for detecting various analytes based on their ability to form complexes with boronic acids .
Biomedical Applications
The compound’s potential in biomedical applications lies in its ability to conjugate with biomolecules. This can lead to the development of targeted drug delivery systems, especially for cancer therapeutics, where precision and reduced side effects are of utmost importance .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[carboxy(phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10-15(17(19)20)13-9-12(7-8-14(13)23-10)24-16(18(21)22)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJJORMHDLOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

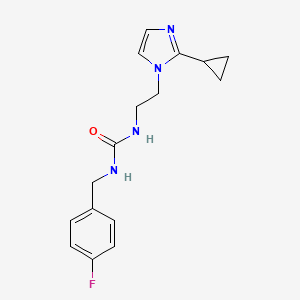
![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)
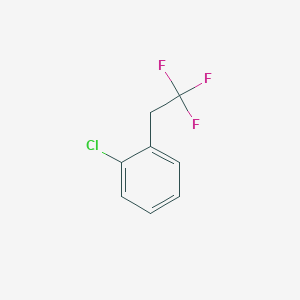

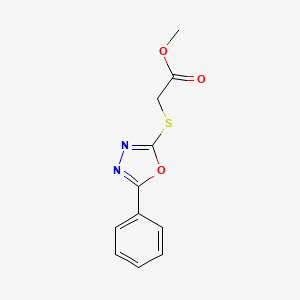
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
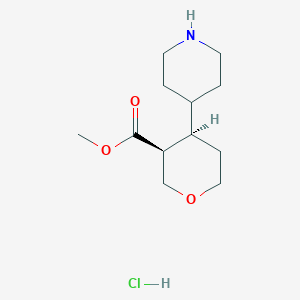
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
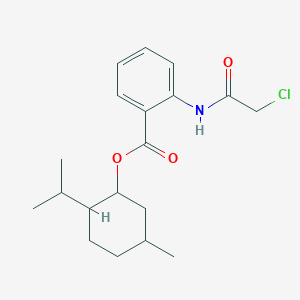
![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)
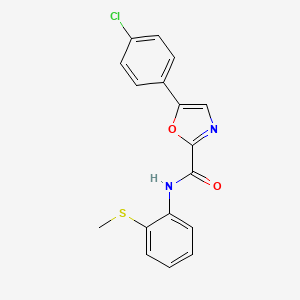
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)
